molecular formula C9H11BrO3S B1379603 4-Bromo-2-ethoxy-1-methanesulfonylbenzene CAS No. 1423037-38-0

4-Bromo-2-ethoxy-1-methanesulfonylbenzene

Cat. No. B1379603
M. Wt: 279.15 g/mol
InChI Key: XWRFYPHIYNCMQL-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxy-1-methanesulfonylbenzene (4-BEMSB) is an organic compound with a variety of applications in the field of organic chemistry. It is an aromatic compound with a molecular formula of C9H11BrO3S. 4-BEMSB is a colorless liquid that is soluble in water, ethanol, and other organic solvents. It can be synthesized in the laboratory through a variety of methods, including the reaction of bromoethane with methanesulfonic anhydride and the reaction of 4-bromobenzaldehyde with ethyl methanesulfonate.

Scientific Research Applications

Chemical Synthesis and Structural Characterization

4-Bromo-2-ethoxy-1-methanesulfonylbenzene has been a subject of interest in chemical synthesis and structural characterization studies. It has been involved in various chemical reactions and the formation of complex molecular structures:

  • Role in Selective Hydrolysis : The compound has been studied for its behavior in the hydrolysis of methanesulfonate esters. This research highlighted the pH-dependent hydrolysis process and the potential applications in the selective removal of certain ester groups without affecting others, an essential aspect in chemical synthesis (Chan, Cox, & Sinclair, 2008).

  • Sulfonate-phosphonate Ligands in Self-assemblies : Research has also focused on the reactivity of compounds like diethyltin(methoxy)methanesulfonate with sulfonate-phosphonate ligands. This work contributes to our understanding of how such compounds can form three-dimensional self-assemblies and their potential applications in material science (Shankar et al., 2011).

  • Structural Studies of Complex Molecules : The compound has been a part of studies focusing on the molecular structures of complex molecules like di- and triindolylmethanes. These studies provide valuable information on their potential as bidentate and tridentate ligands, which could be crucial for catalytic and material applications (Mason et al., 2003).

  • Synthesis of Labeled Compounds : The compound has been involved in the synthesis of carbon-14 labeled compounds, demonstrating its role in the synthesis of complex molecules for research in various scientific domains, including pharmaceuticals and material science (Dischino, Banville, & Rémillard, 2003).

properties

IUPAC Name

4-bromo-2-ethoxy-1-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3S/c1-3-13-8-6-7(10)4-5-9(8)14(2,11)12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRFYPHIYNCMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601254686
Record name Benzene, 4-bromo-2-ethoxy-1-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-ethoxy-1-methanesulfonylbenzene

CAS RN

1423037-38-0
Record name Benzene, 4-bromo-2-ethoxy-1-(methylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423037-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-bromo-2-ethoxy-1-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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